molecular formula C18H19F3N2O2 B4017969 N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4017969
M. Wt: 352.4 g/mol
InChI Key: FZBFAIADYRJBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a small molecule drug that has garnered significant attention in the scientific community due to its potential therapeutic applications. CTI-001 belongs to the class of indole-based compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to exhibit a range of biochemical and physiological effects. For example, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide for lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide exhibits a high degree of selectivity for certain isoforms of HDACs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is the development of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide for cancer treatment, as well as its potential use in combination with other anticancer agents. Additionally, studies are needed to investigate the potential use of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide and its effects on various cellular processes.

Scientific Research Applications

N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)17(25)14-10-23(15-9-5-4-8-13(14)15)11-16(24)22-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBFAIADYRJBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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